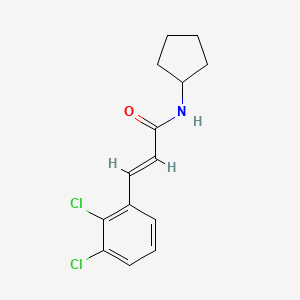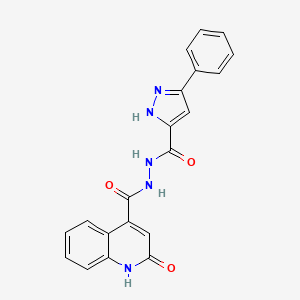![molecular formula C19H24N2O3S B7477871 N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG and has since been used in various fields of study, including cancer research, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 inhibits the activation of the NF-κB signaling pathway by inhibiting the ubiquitin-conjugating enzyme (UBC13). UBC13 is involved in the activation of the NF-κB pathway by catalyzing the formation of K63-linked polyubiquitin chains. By inhibiting UBC13, N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 prevents the activation of the NF-κB pathway and downstream gene expression.
Biochemical and Physiological Effects:
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 has been shown to have anti-inflammatory effects in various models of inflammation, including arthritis and sepsis. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to selectively inhibit this pathway without affecting other cellular processes. However, one limitation of using N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 is its potential for off-target effects. It has been shown to inhibit other enzymes such as IKKα and IKKβ, which are involved in the NF-κB pathway, but also in other cellular processes.
Orientations Futures
There are several future directions for the use of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 in scientific research. One area of interest is in the development of novel anti-inflammatory and anti-cancer therapies. N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 has shown promise in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 could be used in combination with other drugs to enhance their efficacy. Finally, further research is needed to understand the potential off-target effects of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 and to develop more specific inhibitors of the NF-κB pathway.
Méthodes De Synthèse
The synthesis of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 involves a multi-step process that includes the condensation of 4-methylbenzenesulfonamide with 3-aminobenzoic acid, followed by acylation with tert-butyl bromoacetate and finally, the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting compound is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.
Applications De Recherche Scientifique
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 has been extensively used in scientific research as an inhibitor of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. By inhibiting this pathway, N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-11-16(12-10-14)21(5)25(23,24)17-8-6-7-15(13-17)18(22)20-19(2,3)4/h6-13H,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYXVRJIMRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)

![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)
![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)


